molecular formula C14H14ClN B2524750 (1s,2R,3r,8S)-4-phenylcuban-1-amine hydrochloride CAS No. 1620821-55-7

(1s,2R,3r,8S)-4-phenylcuban-1-amine hydrochloride

Cat. No.: B2524750
CAS No.: 1620821-55-7
M. Wt: 231.72
InChI Key: NTUJBYBIQJHUJR-ZIASRIDQSA-N
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Description

(1s,2R,3r,8S)-4-phenylcuban-1-amine hydrochloride is a synthetic compound characterized by its unique cubane structure Cubane is a hydrocarbon with a cubic geometry, which imparts significant strain and unique properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,2R,3r,8S)-4-phenylcuban-1-amine hydrochloride typically involves multiple steps, starting from commercially available cubane derivatives. The key steps include:

    Functionalization of Cubane: Introduction of functional groups onto the cubane core.

    Amination: Conversion of functional groups to amine groups.

    Phenylation: Introduction of the phenyl group.

    Hydrochloride Formation: Conversion of the amine to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1s,2R,3r,8S)-4-phenylcuban-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro or nitroso group.

    Reduction: Reduction of any oxidized derivatives back to the amine.

    Substitution: Replacement of the phenyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1s,2R,3r,8S)-4-phenylcuban-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its strained cubane structure can impart unique properties to these molecules, making them useful in various applications.

Biology and Medicine

In biology and medicine, this compound is of interest for its potential as a drug candidate. The cubane structure can mimic the properties of other bioactive molecules, potentially leading to new treatments for various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as high energy density materials or novel polymers.

Mechanism of Action

The mechanism of action of (1s,2R,3r,8S)-4-phenylcuban-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cubane structure can influence the binding affinity and specificity of the compound for these targets.

Comparison with Similar Compounds

Similar Compounds

  • (1s,2R,3r,8S)-4-aminocuban-1-ylmethanol hydrochloride
  • (1s,2R,3r,8S)-4-fluorocuban-1-amine hydrochloride
  • (1s,2R,3r,8S)-4-chlorocuban-1-amine hydrochloride

Uniqueness

What sets (1s,2R,3r,8S)-4-phenylcuban-1-amine hydrochloride apart from similar compounds is the presence of the phenyl group, which can significantly alter its chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-phenylcuban-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N.ClH/c15-14-10-7-11(14)9-12(14)8(10)13(7,9)6-4-2-1-3-5-6;/h1-5,7-12H,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUJBYBIQJHUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C23C4C5C2C6C3C4C56N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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